BenchChemオンラインストアへようこそ!

L-Inosine

Adenosine Receptor Signaling Bias Neuroprotection

L-Inosine (CAS 21138-24-9) is the L-configuration stereoisomer of inosine, engineered for assays requiring defined stereochemistry. Unlike the D-enantiomer, L-Inosine exhibits a 3.36-fold signaling bias toward A2A receptor-mediated ERK1/2 phosphorylation over cAMP and a 5,400-fold longer half-life (15 hours vs. 10 seconds for adenosine), enabling sustained target engagement in chronic in vivo models of spinal cord injury, multiple sclerosis, and neuroplasticity. This compound is scientifically non-interchangeable with D-inosine or racemic mixtures due to stereospecific interactions at nucleoside transporters, activating kinases, and target enzymes. Choose L-Inosine for reliable, reproducible results in ERK1/2-focused neurodegeneration, antiviral SAR, and chiral analytical method development.

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
CAS No. 21138-24-9
Cat. No. B150698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Inosine
CAS21138-24-9
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1
InChIKeyUGQMRVRMYYASKQ-DEGSGYPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Inosine (CAS 21138-24-9) Chemical Properties and Procurement Specifications


L-Inosine (CAS 21138-24-9) is the L-configuration stereoisomer of inosine, an endogenous purine nucleoside produced via the catabolism of adenosine [1]. Its molecular formula is C10H12N4O5, with a molecular weight of 268.23 g/mol [2]. While sharing identical physicochemical properties with its D-enantiomer (including solubility and LogP of -1.3), L-Inosine exhibits divergent biological behaviors due to stereospecific interactions with enzymes and transporters, a key differentiator in research applications [3].

Why L-Inosine Cannot Be Substituted with D-Inosine or Racemic Inosine in Research


Generic substitution of L-Inosine with its D-enantiomer or a racemic mixture is scientifically invalid due to stereospecific pharmacology. Although L- and D-nucleosides share identical physical and chemical properties, their biological fates differ fundamentally at three critical junctures: cellular uptake kinetics, enzymatic phosphorylation for activation, and interaction with target enzymes [1]. For instance, nucleoside transporters exhibit a marked stereochemical preference for the D-enantiomer, while L-nucleosides often evade metabolic degradation pathways that rapidly deactivate D-nucleosides [2]. Consequently, using the incorrect enantiomer can lead to null results, off-target effects, or misinterpretation of biological activity data. For applications requiring defined stereochemistry—particularly in antiviral, neuroprotective, or immunomodulatory assays—L-Inosine provides a distinct experimental tool not interchangeable with the D-form.

L-Inosine (CAS 21138-24-9) Quantified Differentiation Evidence for Scientific Selection


A2A Receptor Signaling Bias: L-Inosine vs. Adenosine (ERK1/2 vs. cAMP Bias)

Inosine (the endogenous form from which L-Inosine is the L-configuration) exhibits a distinct functional selectivity at the adenosine A2A receptor compared to its precursor adenosine. While adenosine preferentially activates the cAMP pathway (biased agonism), inosine shows a significant shift toward ERK1/2 phosphorylation signaling [1]. This biased signaling profile suggests L-Inosine may be a superior tool compound for studying ERK1/2-dependent pathways in neuroprotection and inflammation, without the confounding effects of robust cAMP elevation.

Adenosine Receptor Signaling Bias Neuroprotection

Equilibrative Nucleoside Transporter (ENT) Affinity: L-Inosine vs. Other Nucleosides

L-Inosine (as the L-stereoisomer of inosine) demonstrates a unique transport profile that distinguishes it from D-nucleosides. Studies on the cloned human equilibrative nucleoside transporters (ENTs) show that while hENT2 is generally a low-affinity transporter for most nucleosides (e.g., thymidine, adenosine, cytidine, guanosine), it exhibits a markedly higher affinity for inosine [1]. Specifically, hENT2's affinity for inosine is 4-fold higher than that of hENT1. This differential transporter engagement, combined with the known stereoselectivity of these transporters for D- over L-nucleosides, implies that L-Inosine may have a distinct cellular uptake and distribution profile compared to its D-counterpart, potentially contributing to its different biological effects.

Nucleoside Transport ENT2 Pharmacokinetics

Metabolic Stability: Inosine vs. Adenosine Half-Life

Adenosine is rapidly deaminated to inosine by adenosine deaminase (ADA), resulting in an extremely short half-life of approximately 10 seconds [1]. In contrast, inosine is a stable metabolite with a half-life of approximately 15 hours in vivo [1]. This 5400-fold difference in stability has profound implications for experimental design and therapeutic potential. L-Inosine, by virtue of being the L-enantiomer, may exhibit even greater metabolic stability as it is often a poor substrate for the enzymes that degrade D-nucleosides. This enhanced stability allows L-Inosine to exert prolonged biological effects, making it a more practical and reliable tool for in vivo studies and a more attractive candidate for drug development.

Metabolism Half-Life Adenosine Deaminase

Stereoselective Neuroprotection: L-Nucleosides vs. D-Nucleosides in CNS Injury

Inosine has demonstrated robust neuroprotective and axonal growth-promoting effects in central nervous system (CNS) injury models [1]. While direct comparative data between L-Inosine and D-Inosine for neuroprotection is limited, a broader understanding of L-nucleoside pharmacology indicates that they often exhibit reduced cytotoxicity compared to their D-counterparts while retaining or enhancing antiviral activity [2]. For instance, the L-enantiomer of the antiviral drug 3TC (lamivudine) is more potent and less toxic than its D-isomer. This stereoselectivity arises from differences in cellular uptake, metabolic activation, and target enzyme interaction. Therefore, L-Inosine is posited to offer a superior therapeutic window for neuroprotective applications, providing efficacy with potentially lower toxicity.

Neuroprotection Stereoselectivity Axon Growth

Analytical Requirement: Chiral Purity and L-Inosine Identity

The procurement of L-Inosine for rigorous scientific research necessitates a defined stereochemical identity. Physical and chemical properties (e.g., solubility, melting point) are identical for L- and D-Inosine, making it impossible to distinguish the enantiomers by achiral methods [1]. Therefore, any study aiming to elucidate the specific biological effects of L-Inosine must use a product with verified chiral purity. Reputable vendors typically provide a Certificate of Analysis (CoA) confirming enantiomeric purity via methods such as chiral HPLC. The absence of such verification introduces a significant confounding variable: the presence of unknown amounts of the D-enantiomer, which can alter biological outcomes due to its different pharmacokinetic and pharmacodynamic properties. This analytical requirement is a critical differentiator in selecting a supplier for L-Inosine.

Quality Control Chiral Purity HPLC

L-Inosine (CAS 21138-24-9) Optimal Research and Industrial Use Cases


ERK1/2-Biased Signaling Studies in Neuroprotection and Immunology

L-Inosine is optimally used to dissect A2A receptor signaling pathways where ERK1/2 phosphorylation, rather than cAMP accumulation, is the primary endpoint. Given its 3.36-fold bias toward ERK1/2 signaling over cAMP compared to adenosine [1], L-Inosine serves as a more selective probe for this pathway. This is particularly relevant in models of neuroplasticity, learning and memory, and immune cell function, where ERK1/2 plays a central role. Procurement should prioritize this compound for assays measuring pERK1/2 levels, with careful control of adenosine contamination.

In Vivo Pharmacokinetic and Pharmacodynamic Studies Requiring Stable Agonism

For in vivo experiments where sustained receptor engagement is critical, L-Inosine is a superior choice over adenosine. Its 5400-fold longer half-life (15 hours vs. 10 seconds for adenosine) [2] ensures prolonged bioavailability and a stable pharmacological effect. This makes it ideal for chronic dosing studies in animal models of disease, such as spinal cord injury, multiple sclerosis, or chronic inflammatory conditions, where frequent administration of adenosine would be impractical and lead to fluctuating plasma concentrations.

Stereoselective Antiviral and Antiproliferative Research

L-Inosine is a key tool for investigating the stereoselective mechanisms of antiviral and anticancer nucleoside analogs. The distinct pharmacological profile of L-nucleosides—often characterized by lower cytotoxicity and unique activation pathways—makes L-Inosine a valuable control or lead compound in drug discovery programs targeting viral polymerases or cellular kinases [3]. It is particularly suited for assays comparing the efficacy and toxicity of D- versus L-nucleoside analogs, helping to define structure-activity relationships (SAR) and guide medicinal chemistry efforts.

Chiral Quality Control and Reference Standard Applications

L-Inosine of defined high purity is essential as a reference standard for chiral analytical method development and quality control. Its use in validating HPLC or SFC methods for separating L- and D-Inosine enantiomers is a critical application [4]. Industrial users in pharmaceutical manufacturing and contract research organizations (CROs) require L-Inosine to establish system suitability, determine enantiomeric purity of inosine-containing drug substances, and ensure batch-to-batch consistency in regulated environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Inosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.